hV1a Binding Affinity vs. Balovaptan
RGH-122 demonstrates 3.3-fold higher binding affinity for the human V1a receptor (hV1a) compared to balovaptan, the most clinically advanced V1a antagonist. RGH-122 exhibits a Ki of 0.3 nM [1], whereas balovaptan shows a Ki of 1 nM for hV1a in radioligand binding assays [2]. This potency advantage is achieved while maintaining a favorable selectivity profile.
| Evidence Dimension | hV1a receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.3 nM |
| Comparator Or Baseline | Balovaptan: 1 nM |
| Quantified Difference | 3.3-fold higher affinity |
| Conditions | Radioligand binding assay on human V1a receptor |
Why This Matters
Higher binding affinity enables lower compound usage per experiment and may reduce off-target engagement at equivalent receptor occupancy, a critical consideration for in vitro pharmacology and assay development.
- [1] Baska F, Bozó É, Szeleczky Z, et al. Discovery and Characterization of RGH-122, a Potent, Selective, and Orally Bioavailable V1a Receptor Antagonist. J Med Chem. 2024;67(1):643-673. View Source
- [2] Balovaptan (RG7314). PeptideDB. Ki: 1 nM (hV1a). View Source
